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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis(sulfosuccinimidyl)

glutarate (BS2G) for the covalent crosslinking of cell surface proteins. This technique is

invaluable for studying protein-protein interactions, receptor dimerization, and the organization

of protein complexes in their native cellular environment. The protocols provided herein are

intended to serve as a starting point for experimental design and can be optimized to suit

specific cell types and research questions.

Introduction to BS2G Crosslinking
BS2G is a water-soluble, membrane-impermeable, homobifunctional crosslinker.[1][2] Its water

solubility allows for reactions to be conducted in physiological buffers, preserving the native

conformation of cell surface proteins.[2] The sulfonate groups on the N-hydroxysuccinimide

(NHS) esters render the molecule unable to cross the cell membrane, ensuring that

crosslinking is restricted to extracellular and membrane-spanning proteins.[2]

BS2G reacts with primary amines (the N-terminus of proteins and the side chains of lysine

residues) to form stable amide bonds.[3] With a spacer arm length of 7.7 Å, BS2G is well-suited

for capturing both stable and transient protein interactions where the reactive amine groups are

in close proximity.[1] The resulting crosslinked complexes can be analyzed by various

techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify

interacting partners and map interaction interfaces.[2][4]
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Key Applications of BS2G in Cell Biology
Mapping Protein-Protein Interactions: Identify novel and known interaction partners of a

target cell surface protein.

Studying Receptor Dimerization and Oligomerization: Investigate the formation of receptor

complexes upon ligand binding or other stimuli.

Analyzing the Topology of Membrane Protein Complexes: Gain insights into the spatial

arrangement of subunits within a multi-protein complex.

Capturing Transient Interactions: Stabilize fleeting interactions that are difficult to detect by

other methods like co-immunoprecipitation.[5]

Structural Biology: Provide distance constraints for computational modeling of protein

complexes.[2]

Comparison of BS2G with the Commonly Used
Crosslinker BS3
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Feature
BS2G
(Bis(sulfosuccinimidyl)
glutarate)

BS3
(Bis(sulfosuccinimidyl)
suberate)

Full Name Bis(sulfosuccinimidyl) glutarate Bis(sulfosuccinimidyl) suberate

Molecular Weight 530.35 Da[1] 572.43 Da

Spacer Arm Length 7.7 Å[1] 11.4 Å

Reactive Groups Sulfo-NHS esters Sulfo-NHS esters

Target Functional Group Primary amines (-NH2) Primary amines (-NH2)

Water Solubility High High[6]

Membrane Permeability Impermeable[2] Impermeable[6]

Cleavability Non-cleavable Non-cleavable

Primary Application
Crosslinking of proteins in

close proximity

Crosslinking of proteins with

slightly larger distances

between reactive sites

Experimental Protocols
General Considerations and Optimization
Successful crosslinking experiments with BS2G require careful optimization of several

parameters. The optimal conditions will vary depending on the cell type, the abundance of the

target protein, and the nature of the protein-protein interaction being investigated.

Key parameters to optimize include:

BS2G Concentration: A concentration range of 0.25-5 mM is a good starting point.[7] Higher

concentrations can lead to non-specific crosslinking and the formation of large, insoluble

aggregates, while lower concentrations may not be sufficient to capture the desired

interactions.[8]

Incubation Time: Reaction times typically range from 30 minutes to 2 hours.[7] Shorter

incubation times can minimize non-specific crosslinking, while longer times may be
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necessary for detecting weak or transient interactions.

Temperature: Reactions are commonly performed at room temperature or on ice (4°C).[1]

Performing the reaction on ice can help to slow down cellular processes and reduce non-

specific interactions.

Cell Density: A higher cell density is generally preferred as it increases the concentration of

target proteins and reduces the amount of BS2G required. A typical starting point is a cell

suspension of approximately 25 x 10^6 cells/mL.[7]

Buffer Composition: Use a buffer free of primary amines, such as Phosphate-Buffered Saline

(PBS) or HEPES-Buffered Saline (HBS), at a pH of 7.2-8.0.[9] Amine-containing buffers like

Tris will quench the reaction.

Table of Recommended Starting Conditions for Optimization:

Parameter Range Notes

BS2G Concentration 0.5 - 2 mM

Test a gradient of

concentrations to find the

optimal balance between

crosslinking efficiency and

non-specific aggregation.

Incubation Time 30 - 60 minutes
Shorter times are preferable to

minimize artifacts.

Temperature 4°C or Room Temperature

4°C is recommended to

preserve the integrity of cell

surface complexes.

Cell Density 1 x 10^7 to 5 x 10^7 cells/mL
Higher densities can improve

crosslinking efficiency.

Quenching Agent 20-50 mM Tris-HCl or Glycine
Essential to stop the

crosslinking reaction.
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Protocol for BS2G Crosslinking of Adherent Mammalian
Cells
This protocol provides a step-by-step guide for crosslinking cell surface proteins on adherent

mammalian cells grown in culture plates.

Materials:

Adherent mammalian cells grown to 80-90% confluency

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

BS2G crosslinker

Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for preparing stock solution)

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Ice-cold PBS

Cell scraper

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

Cell Preparation:

Wash the cells three times with ice-cold PBS to remove any amine-containing components

from the culture medium.[7]

BS2G Preparation:

Allow the vial of BS2G to equilibrate to room temperature before opening to prevent

moisture condensation.[1]

Immediately before use, prepare a 10-25 mM stock solution of BS2G in anhydrous DMSO

or directly in amine-free buffer like PBS. BS2G is moisture-sensitive, so prolonged storage
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of the stock solution is not recommended.[10]

Crosslinking Reaction:

Add the BS2G stock solution to the cells in PBS to achieve the desired final concentration

(e.g., 1 mM). Gently swirl the plate to ensure even distribution.

Incubate the plate on a rocker at 4°C for 30 minutes.

Quenching the Reaction:

To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-

50 mM.[7]

Incubate for 15 minutes at 4°C with gentle agitation.[7]

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add ice-cold Lysis Buffer to the plate and scrape the cells.

Transfer the cell lysate to a microcentrifuge tube.

Downstream Analysis:

Centrifuge the lysate to pellet cell debris.

The supernatant containing the crosslinked protein complexes is now ready for

downstream analysis such as immunoprecipitation, SDS-PAGE, and Western blotting, or

for further processing for mass spectrometry.

Protocol for BS2G Crosslinking of Suspension Cells
This protocol is adapted for cells grown in suspension.

Materials:

Suspension cells
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Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

BS2G crosslinker

Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for preparing stock solution)

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Ice-cold PBS

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

Cell Preparation:

Harvest the cells by centrifugation.

Wash the cell pellet three times with ice-cold PBS to remove any amine-containing

components from the culture medium.[7]

Resuspend the cells in PBS at the desired density (e.g., 25 x 10^6 cells/mL).[7]

BS2G Preparation:

Follow the same procedure as described in the protocol for adherent cells.

Crosslinking Reaction:

Add the BS2G stock solution to the cell suspension to achieve the desired final

concentration.

Incubate the tube on a rotator or rocker at 4°C for 30 minutes.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 20-50 mM.[7]

Incubate for 15 minutes at 4°C with gentle agitation.[7]
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Cell Lysis:

Centrifuge the cells to pellet them.

Wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Downstream Analysis:

Proceed with the same steps as described for adherent cells.

Analysis of Crosslinked Products
SDS-PAGE and Western Blotting
The simplest method to visualize the results of a crosslinking experiment is to separate the

protein complexes by SDS-PAGE and detect the proteins of interest by Western blotting.

Crosslinked complexes will appear as higher molecular weight bands compared to the

monomeric protein.

Mass Spectrometry
For a more comprehensive analysis and to identify unknown interaction partners, mass

spectrometry is the method of choice.[4] The general workflow involves:

Immunoprecipitation (Optional): Enrich for the protein of interest and its crosslinked partners.

Protein Digestion: The crosslinked protein complexes are digested into smaller peptides,

typically using trypsin.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and

analyzed by tandem mass spectrometry.

Data Analysis: Specialized software is used to identify the crosslinked peptides and the

proteins from which they originated.
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Visualizing Experimental Workflows and Signaling
Pathways
General BS2G Crosslinking Workflow

Start: Live Cells

Wash cells with amine-free buffer (e.g., PBS)

Add BS2G to final concentration
(0.25-5 mM)

Incubate at 4°C or RT
(30-60 min)

Quench with Tris or Glycine

Lyse cells to extract proteins

Downstream Analysis

SDS-PAGE & Western Blot Mass Spectrometry

Click to download full resolution via product page
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Caption: General workflow for cell surface protein crosslinking with BS2G.

Investigating Receptor Dimerization and Signaling
BS2G crosslinking can be employed to study the dimerization of cell surface receptors, such as

receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which is often a

critical step in signal transduction. For instance, the dimerization of the Epidermal Growth

Factor Receptor (EGFR) upon ligand binding can be captured using a similar membrane-

impermeable crosslinker, BS3.[11] This approach can be adapted using BS2G to investigate

various receptor systems.

Example: Hypothetical Growth Factor Receptor Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway initiated by the dimerization

of a growth factor receptor, which could be investigated using BS2G crosslinking to confirm the

interaction between the receptor monomers and their association with downstream signaling

molecules.
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Caption: Hypothetical growth factor receptor signaling pathway.
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Problem Possible Cause Solution

No or low crosslinking

efficiency
BS2G concentration is too low.

Increase the concentration of

BS2G in increments.

Incubation time is too short. Increase the incubation time.

BS2G has hydrolyzed.
Prepare fresh BS2G solution

immediately before use.

Buffer contains primary

amines.

Use an amine-free buffer such

as PBS or HEPES.

High molecular weight smears

or aggregates

BS2G concentration is too

high.

Decrease the concentration of

BS2G.

Incubation time is too long. Decrease the incubation time.

Loss of antibody recognition in

Western blot

The crosslinking has modified

the epitope.

Use a different antibody that

recognizes a different epitope

on the target protein.

High background in

downstream applications
Inefficient quenching.

Ensure complete quenching by

using an adequate

concentration of Tris or glycine.

Non-specific binding to beads

(in IP).

Pre-clear the lysate and use

appropriate blocking agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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